N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
- It belongs to the class of pyridazinone derivatives and exhibits interesting pharmacological properties.
N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: , also known by its chemical structure C₁₈H₁₈ClN₅O₃, is a synthetic organic compound.
Preparation Methods
- The synthesis of this compound involves several steps. Here’s a simplified route:
Step 1: Start with 5-chloro-2-methoxyaniline.
Step 2: React the aniline with ethyl chloroformate to form the corresponding carbamate.
Step 3: Cyclize the carbamate using triethylamine and 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-amine.
Step 4: Finally, amidation of the resulting intermediate with propanoyl chloride yields the target compound.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidative transformations, such as oxidation of the methoxy group or the amide functionality.
Reduction: Reduction of the nitro group (if present) or the carbonyl group is possible.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction), acyl chlorides (for amidation), and Lewis acids (for cyclization) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biology: It may serve as a probe for studying specific biological pathways.
Industry: The compound’s synthetic intermediates could find applications in the pharmaceutical industry.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyridazinone derivatives, such as related triazolopyridazines or phenylpyridazinones.
Uniqueness: Its specific combination of substituents and potential biological activities set it apart.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C15H17ClN4O3, with a molecular weight of approximately 336.78 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a triazolo-pyridazine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, the compound was evaluated for its cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (lung) | 1.06 ± 0.16 |
MCF-7 (breast) | 1.23 ± 0.18 |
HeLa (cervical) | 2.73 ± 0.33 |
These results indicate strong cytotoxicity, particularly against lung and breast cancer cell lines, suggesting that the compound may inhibit key signaling pathways involved in tumor growth and proliferation .
The proposed mechanism of action for this compound involves the inhibition of c-Met kinase activity. c-Met is a receptor tyrosine kinase implicated in various cancers. Inhibiting this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may contribute to better membrane permeability.
- Triazolo-Pyridazine Framework : This moiety is critical for binding interactions with the target proteins involved in cancer progression.
Case Studies
- In Vitro Study on Cytotoxicity : A study reported that the compound displayed significant cytotoxicity against various human cancer cell lines with IC50 values ranging from 1 to 3 µM. The study utilized the MTT assay to evaluate cell viability post-treatment .
- Mechanistic Insights : Another investigation focused on the apoptotic effects induced by the compound on A549 cells, revealing that it triggers late apoptosis and cell cycle arrest in the G0/G1 phase . This suggests that the compound not only inhibits proliferation but also promotes programmed cell death.
Properties
Molecular Formula |
C16H16ClN5O3 |
---|---|
Molecular Weight |
361.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H16ClN5O3/c1-24-12-4-3-10(17)9-11(12)18-15(23)7-5-13-19-20-14-6-8-16(25-2)21-22(13)14/h3-4,6,8-9H,5,7H2,1-2H3,(H,18,23) |
InChI Key |
KXFLIPQBJDFRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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